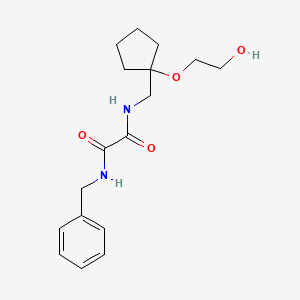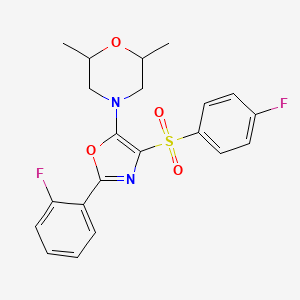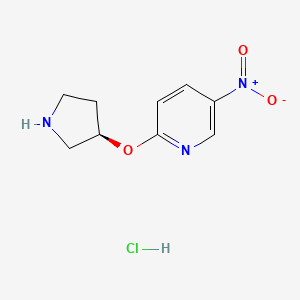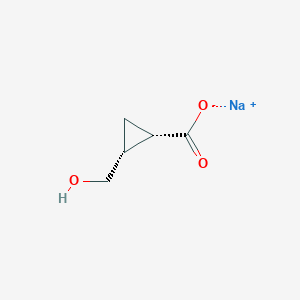
2-(Bromomethyl)-4-chlorobenzonitrile
Overview
Description
2-(Bromomethyl)-4-chlorobenzonitrile, also known as BMBC, is a versatile compound used in a wide range of scientific research applications. BMBC is a halogenated aromatic nitrile, and its structure is composed of a bromomethyl group attached to a 4-chlorobenzonitrile. It is a colorless liquid, and its chemical formula is C7H5BrClN. This compound is widely used in the fields of chemistry, biochemistry, pharmacology and toxicology.
Scientific Research Applications
Thermodynamic Properties
2-(Bromomethyl)-4-chlorobenzonitrile, as a chlorobenzonitrile derivative, has been studied for its thermodynamic properties. Research by Rocha et al. (2014) focused on the thermodynamic aspects of chlorobenzonitriles, revealing insights into polymorphism, pseudosymmetry, and intermolecular interactions, which are relevant for understanding the physical properties of this compound (Rocha et al., 2014).
Synthesis of Pharmaceuticals
The synthesis of pharmaceuticals, like Valsartan, an antihypertensive drug, involves chlorobenzonitriles as starting materials. Qing (2001) described the use of o-chlorobenzonitrile in synthesizing key intermediates for Valsartan, indicating potential applications of this compound in similar synthetic processes (Qing, 2001).
Physical, Thermal, and Spectroscopic Properties
A study by Trivedi et al. (2015) on 2-chlorobenzonitrile, a related compound, evaluated the impact of biofield treatment on its physical, thermal, and spectroscopic properties, suggesting potential applications in modifying the properties of this compound for specific uses (Trivedi et al., 2015).
Vibrational Spectra Analysis
Sudha et al. (2011) reported on the vibrational spectra and NBO analysis of 2-amino-4-chlorobenzonitrile, which can offer insights into the vibrational properties of this compound, important for its application in various scientific fields (Sudha et al., 2011).
Radiolysis in Aqueous Solutions
Research by Geppert and Getoff (1998) on the radiolysis of chlorobenzonitriles in aqueous solutions, including product analysis, provides insights into the chemical behavior of this compound under radiation, which is relevant for its application in radiation chemistry (Geppert & Getoff, 1998).
Reactivity and Regiochemistry
The reactivity and regiochemistry of chlorobenzonitrile derivatives have been explored by Bakavoli et al. (2013), providing a theoretical basis for understanding the chemical behavior of this compound in organic synthesis (Bakavoli et al., 2013).
Synthetic Elaboration and Reactions
Patil and Luzzio (2016) discussed the use of halomethyl-diphenyloxazoles in synthetic elaboration, highlighting the potential of halomethyl chlorobenzonitriles like this compound in creating various chemical compounds (Patil & Luzzio, 2016).
Molecular Structure Analysis
The molecular structure of chlorobenzonitrile derivatives, including interactions and crystal packing, has been studied by Britton (1997), offering insights into the structural properties of this compound, crucial for its application in crystallography and material science (Britton, 1997).
Halogenative Cyclization
Tanaka et al. (1989) explored the halogenative cyclization of azetidinones, showing potential methodologies that could be applied to this compound for synthesizing complex molecules (Tanaka et al., 1989).
Pseudosymmetry and Packing
Britton (2007) also studied the pseudosymmetry and packing in chlorobenzonitriles, which can be relevant for understanding the crystallography of this compound (Britton, 2007).
Vapour Pressure Measurements
Aim (1994) developed a method for measuring the vapor pressure of high-boiling substances like chlorobenzonitriles, which can be applied to study the physical properties of this compound (Aim, 1994).
Suzuki-Miyaura Coupling in Valsartan Synthesis
Pandarus et al. (2013) demonstrated the Suzuki-Miyaura coupling in valsartan synthesis using chlorobenzonitrile, showing an application of this compound in advanced synthesis techniques (Pandarus et al., 2013).
Degradation in Environmental Settings
Holtze et al. (2008) investigated the microbial degradation of benzonitrile herbicides, providing insights into the environmental fate and degradation pathways of chlorobenzonitrile derivatives like this compound (Holtze et al., 2008).
properties
IUPAC Name |
2-(bromomethyl)-4-chlorobenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClN/c9-4-7-3-8(10)2-1-6(7)5-11/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKNQHVPLFJLZEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CBr)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(3,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2756067.png)
![(1,5-Dimethylpyrazol-3-yl)-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2756069.png)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2756070.png)
![(E)-2-amino-N-cyclohexyl-1-((thiophen-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2756072.png)

![[2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]pyrimidin-4-yl] trifluoromethanesulfonate](/img/structure/B2756074.png)
![2-(3-(Benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)acetic acid](/img/structure/B2756075.png)




![4-isopropoxy-N-[2-(2-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2756083.png)

